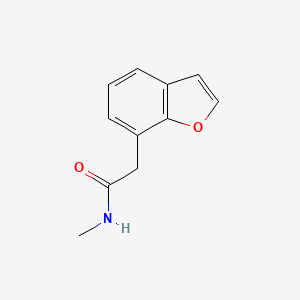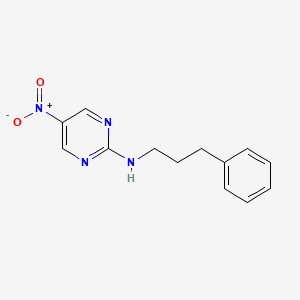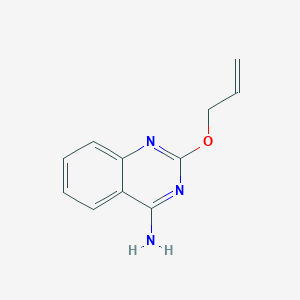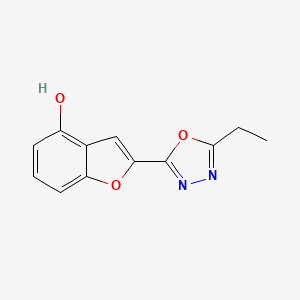![molecular formula C9H5BrN4S B8389878 4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole](/img/structure/B8389878.png)
4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole is a heterocyclic compound that combines the structural features of thiazole and pyrazolopyridine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole typically involves the annulation of a thiazole ring to a pyridine core. One common method involves the reaction of 2-aminopyridine with 4-bromothiazole-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process often includes steps such as halogenation, cyclization, and purification through recrystallization or chromatography to achieve the desired purity and yield .
化学反応の分析
Types of Reactions
4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
作用機序
The mechanism of action of 4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .
類似化合物との比較
Similar Compounds
- 3-(4-chlorothiazol-2-yl)-1H-pyrazolo[5,4-b]pyridine
- 3-(4-methylthiazol-2-yl)-1H-pyrazolo[5,4-b]pyridine
- 3-(4-aminothiazol-2-yl)-1H-pyrazolo[5,4-b]pyridine
Uniqueness
4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse pharmacological properties .
特性
分子式 |
C9H5BrN4S |
|---|---|
分子量 |
281.13 g/mol |
IUPAC名 |
4-bromo-2-(2H-pyrazolo[3,4-b]pyridin-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H5BrN4S/c10-6-4-15-9(12-6)7-5-2-1-3-11-8(5)14-13-7/h1-4H,(H,11,13,14) |
InChIキー |
SGGGVOYEVGNPJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(NN=C2N=C1)C3=NC(=CS3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S,R)-3-[(1-phenyl ethylamino)-methyl]-hexanoic acid](/img/structure/B8389799.png)
![2,3,4,5-tetrahydro-11-methyl-1H-azepino[4,3-b]quinoline](/img/structure/B8389808.png)
![(8R,9S,10R,13S,14S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B8389816.png)

![2-[(5-Bromo-2-chloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B8389821.png)



![2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate](/img/structure/B8389866.png)





